Mephentermine hemisulfate
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Overview
Description
Mephentermine hemisulfate is a sympathomimetic agent primarily used to maintain blood pressure in hypotensive states, such as following spinal anesthesia. It is a substituted phenethylamine and amphetamine, closely related to phentermine and methamphetamine . The compound is known for its ability to induce the release of norepinephrine and dopamine, acting as an indirectly acting sympathomimetic and psychostimulant .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of mephentermine hemisulfate involves the alkylation of phenethylamine derivatives. The process typically includes the following steps:
Alkylation: Phenethylamine is alkylated using methyl iodide in the presence of a base such as sodium hydroxide.
Formation of Hemisulfate Salt: The resulting mephentermine is then reacted with sulfuric acid to form the hemisulfate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is often crystallized and purified using standard pharmaceutical techniques .
Chemical Reactions Analysis
Types of Reactions
Mephentermine hemisulfate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to its primary amine form.
Substitution: Various substitution reactions can occur at the phenyl ring or the amine group
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate.
Reducing Agents: Lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogens or alkylating agents
Major Products
Oxidation: N-oxides of mephentermine.
Reduction: Primary amine derivatives.
Substitution: Halogenated or alkylated phenethylamine derivatives
Scientific Research Applications
Mephentermine hemisulfate has a wide range of scientific research applications:
Mechanism of Action
Mephentermine hemisulfate acts as an alpha adrenergic receptor agonist, indirectly releasing endogenous norepinephrine. This leads to increased cardiac output and elevated systolic and diastolic pressures. The compound also has variable effects on heart rate, depending on the degree of vagal tone . Large doses may depress the myocardium or produce central nervous system effects .
Comparison with Similar Compounds
Similar Compounds
Phentermine: Another sympathomimetic agent used for weight loss.
Methamphetamine: A potent central nervous system stimulant.
Phenethylamine: The parent compound of many sympathomimetic agents
Uniqueness
Mephentermine hemisulfate is unique due to its specific use in maintaining blood pressure in hypotensive states and its relatively lower central stimulant effects compared to amphetamine . Its ability to act indirectly by releasing norepinephrine sets it apart from other direct-acting sympathomimetics .
Properties
Molecular Formula |
C22H34N2 |
---|---|
Molecular Weight |
326.5 g/mol |
IUPAC Name |
N,2-dimethyl-1-phenylpropan-2-amine |
InChI |
InChI=1S/2C11H17N/c2*1-11(2,12-3)9-10-7-5-4-6-8-10/h2*4-8,12H,9H2,1-3H3 |
InChI Key |
NOVKIURGAXWREA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CC=CC=C1)NC.CC(C)(CC1=CC=CC=C1)NC |
Origin of Product |
United States |
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